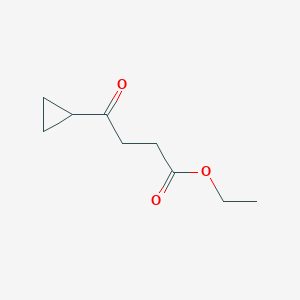

Ethyl 4-cyclopropyl-4-oxobutyrate

Description

β-Keto Esters as Pervasive Synthons in Chemical Research

β-Keto esters are highly versatile intermediates in organic chemistry, prized for their dual reactive sites that can act as both electrophiles and nucleophiles. researchgate.netresearchgate.net This reactivity makes them invaluable in the construction of complex molecular architectures. fiveable.me They are fundamental in a variety of transformations, including alkylations, aldol (B89426) condensations, and cyclizations, which are foundational methods for creating larger carbon skeletons. fiveable.me The Claisen condensation is a classic method for forming β-keto esters, involving the reaction of two esters in the presence of a base. researchgate.netfiveable.me Their utility is demonstrated in the synthesis of a wide array of compounds, from pharmaceuticals to natural products. researchgate.net

The reactivity of β-keto esters can be further expanded through palladium-catalyzed reactions of their allylic esters. This approach generates palladium enolates that can participate in a range of transformations, including reductive eliminations to form α-allyl ketones and intramolecular aldol condensations. nih.gov

The Cyclopropane (B1198618) Moiety in Organic Transformations

The cyclopropane ring, the smallest of the cycloalkanes, possesses unique electronic and steric properties due to its significant ring strain. rsc.org This strain results in C-C bonds with enhanced p-character, making them behave somewhat like a carbon-carbon double bond. rsc.org These characteristics are increasingly exploited in organic synthesis to create molecules with specific three-dimensional structures and enhanced metabolic stability. digitellinc.com The cyclopropane unit is a common feature in many pharmaceuticals and agrochemicals. digitellinc.com

Methods for introducing this three-membered ring into molecules are diverse and include Michael-initiated ring-closure (MIRC) reactions and the Simmons-Smith reaction. rsc.orgrsc.org The Corey-Chaykovsky reaction is another key method for synthesizing cyclopropanes, particularly donor-acceptor cyclopropanes which are valuable for further transformations. nih.gov

Interdisciplinary Relevance of Ethyl 4-cyclopropyl-4-oxobutyrate

The combination of the β-keto ester and the cyclopropane ring in this compound makes it a valuable precursor for compounds with potential applications in medicinal chemistry and materials science. Chiral cyclopropane rings are recognized as important pharmacophores in bioactive natural products and pharmaceuticals. nih.gov The α-cyclopropyl ketone motif, present in this molecule, is found in several bioactive compounds, including some anticancer and anticoagulant drugs. nih.gov

The development of chemoenzymatic strategies to produce optically active cyclopropyl (B3062369) ketones further broadens their potential use as chiral building blocks for creating new bioactive molecules. nih.gov Research into the synthesis of various aryl and heteroaryl cyclopropyl ketones highlights their role as building blocks for diverse heterocyclic compounds and other bioactive substances. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclopropyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-5-8(10)7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVRWEFEFCNZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645659 | |

| Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184297-33-4 | |

| Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Cyclopropyl 4 Oxobutyrate and Structural Analogs

Chemo- and Regioselective Routes to β-Keto Ester Frameworks

The β-keto ester moiety is a valuable synthon in organic chemistry, characterized by a ketone two carbons (the β-position) away from an ester carbonyl group. masterorganicchemistry.com Its synthesis requires precise control to ensure the correct connectivity and prevent side reactions.

Optimized Claisen Condensation Protocols

The Claisen condensation is a foundational carbon-carbon bond-forming reaction that unites two ester molecules to form a β-keto ester. masterorganicchemistry.comlibretexts.org In its classic form, the reaction between two identical esters is straightforward. However, for the synthesis of an unsymmetrical product like Ethyl 4-cyclopropyl-4-oxobutyrate, a crossed Claisen condensation is necessary. This approach is synthetically useful when one of the ester partners lacks α-hydrogens and thus cannot self-condense. libretexts.orgchemistrysteps.com

A viable strategy for the target molecule would involve the reaction of ethyl acetate's enolate with a non-enolizable ester such as ethyl cyclopropanecarboxylate. To prevent a statistical mixture of four different products, the reaction is typically performed by slowly adding the enolizable ester (ethyl acetate) to a mixture of the non-enolizable ester and a strong base, such as sodium hydride or lithium diisopropylamide (LDA). chemistrysteps.com The choice of base and reaction conditions is critical for maximizing the yield of the desired crossed product. masterorganicchemistry.com More advanced protocols, such as the titanium-mediated crossed Claisen condensation, utilize reagents like TiCl₄ with a base combination (e.g., Bu₃N and N-methylimidazole) to achieve high selectivity between different esters or even between an ester and an acid chloride. acs.org

Table 1: Comparison of Claisen Condensation Strategies for β-Keto Ester Synthesis

| Method | Key Reagents | Key Feature | Reference |

|---|---|---|---|

| Standard Crossed Claisen | Strong base (e.g., NaH, NaOEt, LDA) | One ester must be non-enolizable to be effective. | libretexts.orgchemistrysteps.com |

| Titanium-Mediated Crossed Claisen | TiCl₄, Bu₃N, N-methylimidazole | High selectivity for the cross-product even when both esters are enolizable. Can also couple esters with acid chlorides. | acs.org |

| Decarboxylative Claisen Condensation | Magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) | Uses malonic acid derivatives as pronucleophiles with various acylating agents, including carboxylic acids. | organic-chemistry.org |

Enolate Acylation Strategies

A more direct and often higher-yielding approach to unsymmetrical β-keto esters is the C-acylation of a pre-formed ketone enolate. ucalgary.ca For the synthesis of this compound, this would involve the deprotonation of cyclopropyl (B3062369) methyl ketone at its methyl group to form a nucleophilic enolate. This enolate then reacts with an acylating agent like ethyl chloroformate or diethyl carbonate to yield the final product.

The success of this strategy hinges on the controlled formation of the enolate. Strong, non-nucleophilic, sterically hindered bases such as lithium diisopropylamide (LDA) are typically required to ensure complete and regioselective deprotonation, especially for less acidic monocarbonyl compounds. libretexts.orgmasterorganicchemistry.com Milder methods have also been developed, utilizing reagents like MgBr₂·Et₂O in combination with a tertiary amine base (e.g., i-Pr₂NEt) to facilitate the C-acylation of ketone enolates with acylating agents such as alkyl pentafluorophenylcarbonates. nih.gov

Carboxylation Reactions for β-Keto Ester Formation

Carboxylation offers another route to the β-keto ester framework by introducing a carboxyl or alkoxycarbonyl group at the α-position of a ketone. This can be achieved by reacting a ketone enolate with a carbon source, such as carbon dioxide (CO₂) or an alkoxycarbonylating agent. researchgate.net The reaction with CO₂ typically forms a β-keto carboxylic acid intermediate, which must then be esterified. A significant challenge with this method is the inherent instability of β-keto acids, which are prone to decarboxylation upon heating. researchgate.netaklectures.com

More recent methods bypass some of these issues. For instance, a one-pot synthesis has been developed where 4- or 5-oxocarboxylic acids react with chlorosulfonyl isocyanate to generate β-keto esters under mild conditions, proceeding through a cyclic anhydride (B1165640) intermediate. semanticscholar.org

Enzymatic and Catalytic Transesterification Methods

Transesterification is a powerful method for modifying an existing β-keto ester to produce structural analogs, rather than for constructing the carbon skeleton itself. rsc.org This process involves exchanging the alcohol portion of the ester with a different alcohol, a reaction that is typically slow and requires a catalyst. rsc.org For example, mthis compound could be converted to this compound by reaction with ethanol (B145695) in the presence of a suitable catalyst.

A key advantage of this method is the high selectivity for the β-keto ester group, which can be transesterified in the presence of other, less reactive ester functionalities. This selectivity is often attributed to the reaction proceeding through a chelated enol intermediate. rsc.org A wide array of catalysts can be employed, including:

Lewis acids

Protic acids

Organic bases

Enzymes , most notably immobilized lipases such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435. core.ac.uknih.govresearchgate.netnih.gov

Enzymatic methods are particularly attractive due to their mild reaction conditions, high selectivity, and environmental compatibility. nih.gov

Table 2: Selected Catalysts for Transesterification of β-Keto Esters

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Enzymatic | Candida antarctica Lipase B (CALB) | Organic solvents (e.g., hexane, toluene), often requires immobilized enzyme. | core.ac.uknih.govnih.gov |

| Lewis Acid | Sc(OTf)₃, Bi(OTf)₃ | Anhydrous conditions to prevent hydrolysis. | rsc.org |

| Organic Base | DMAP, 2,6-Lutidine | Generally mild, broad functional group tolerance. | rsc.org |

| Heterogeneous | Silica-supported Boric Acid | Solvent-free conditions, catalyst is recyclable. | rsc.org |

One-Pot and Cascade Synthesis Approaches

To improve efficiency and reduce waste, one-pot and cascade reactions combine multiple synthetic steps into a single operation without isolating intermediates. Several such methods exist for β-keto ester synthesis. For example, a one-pot procedure has been reported where carboxylic acids react with ynol ethers, promoted by Ag₂O, followed by a DMAP-catalyzed rearrangement to furnish β-keto esters under mild conditions. organic-chemistry.org

Another approach involves the reaction of acyl chlorides with sodium ethyl acetoacetate (B1235776) in ethanol. Simply refluxing the reaction mixture induces deacetylation of the intermediate α-acetyl β-keto ester, affording the desired β-keto ester in a one-pot, one-step method. researchgate.net Dehydration of β-ketoesters using triflic anhydride (Tf₂O) can also be performed in a one-pot sequence to generate synthetically useful alkynyl or allenyl esters. nih.gov

Construction of the Cyclopropyl Ketone Substructure

The cyclopropyl ketone moiety is a critical component of the target molecule. Its synthesis can be approached in several ways. A common laboratory method involves the oxidation of cyclopropyl methyl ketone with an agent like sodium hypobromite (B1234621) to yield cyclopropanecarboxylic acid, which can then be used as a precursor. orgsyn.org

Alternatively, and more directly for building the ketone, cyclopropanecarboxylic acid can be converted to its more reactive acid chloride derivative. This acyl chloride can then be coupled with a suitable nucleophile. Another well-established route starts with α-acetyl-γ-butyrolactone, which upon heating in hydrochloric acid, undergoes hydrolysis and decarboxylation to form 5-chloro-2-pentanone. Subsequent treatment with a strong base, such as sodium hydroxide, induces an intramolecular cyclization to yield cyclopropyl methyl ketone. orgsyn.org More recent methods have employed hydrogen-borrowing catalysis to achieve the α-cyclopropylation of ketones, providing a novel route to these structures. acs.org

Stereocontrolled Cyclopropanation Reactions

The formation of the cyclopropane (B1198618) ring with defined stereochemistry is a critical aspect of synthesizing analogs of this compound. Modern synthetic methods offer high levels of control over the diastereoselectivity and enantioselectivity of this transformation.

One of the most powerful strategies for stereoselective cyclopropanation involves the transition metal-catalyzed decomposition of diazo compounds in the presence of an olefin. unl.pt Catalysts based on rhodium, copper, and palladium are commonly employed, with the choice of metal and chiral ligands being crucial for achieving high enantioselectivity. rsc.org For instance, chiral rhodium complexes can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Another approach utilizes gold-catalyzed cyclopropanation of olefins with sulfonium (B1226848) ylides, which proceeds through an unusual olefin activation mechanism. rsc.org

Biocatalysis has emerged as a powerful tool for stereoselective cyclopropanation, offering reactions under mild conditions with exceptional levels of stereocontrol. nih.gov Engineered enzymes, particularly those based on heme proteins like myoglobin (B1173299) and nitric oxide dioxygenase, have been developed to catalyze the asymmetric cyclopropanation of various olefins. nih.govacs.orgacs.org These biocatalytic systems can achieve very high diastereomeric and enantiomeric ratios, often exceeding 99:1. nih.govwpmucdn.com For example, engineered myoglobin variants can catalyze the cyclopropanation of a broad range of gem-difluoro alkenes with diazoacetonitrile, a transformation that is challenging to achieve with conventional chemical catalysts. nih.gov Furthermore, cyclopropane synthase (CS) enzymes, which are naturally involved in the biosynthesis of cyclopropane rings in bacteria, are being explored as biocatalysts for the manufacturing of cyclopropane derivatives. github.io

The following table summarizes selected stereocontrolled cyclopropanation methods.

| Catalyst/Method | Substrates | Key Features | Stereoselectivity | Ref. |

| Chiral Rhodium Complexes | Sulfoxonium ylides, β,γ-unsaturated ketoesters | Enantioselective, forms 1,2,3-trisubstituted cyclopropanes | Excellent enantio- and diastereoselectivity | organic-chemistry.org |

| Gold Catalysis | Electron-neutral and -rich olefins, sulfonium ylides | Convergent, proceeds via olefin activation | High diastereoselectivity | rsc.org |

| Engineered Myoglobin | Styrenes, electron-deficient alkenes, diazoacetates | Biocatalytic, mild conditions, high turnovers | Up to >99% de and ee | acs.orgrochester.edu |

| Engineered RmaNOD | Vinylboronates, diazoacetates | Access to cis- and trans-diastereomers of cyclopropylboronates | High stereoselectivity | acs.org |

| Engineered Dehaloperoxidase | Vinyl esters, ethyl diazoacetate | Biocatalytic synthesis of cyclopropanol (B106826) derivatives | Up to 99.5:0.5 dr and er | wpmucdn.com |

Ring-Forming Transformations to Cyclopropyl Ketones

Besides the direct cyclopropanation of olefins, several ring-forming transformations provide access to the cyclopropyl ketone moiety. These methods often involve the rearrangement or ring contraction of larger ring systems or the intramolecular cyclization of acyclic precursors.

One such strategy involves the phosphine-promoted ring opening and recyclization of specifically designed cyclopropyl ketones to produce more complex structures like tetrahydrofluorenones. acs.org While this transforms one cyclopropyl ketone into another, it highlights the reactivity of the ring. More direct syntheses include the ring contraction of cyclobutene (B1205218) derivatives. For example, the oxidative ring contraction of cyclobutenes using m-chloroperoxybenzoic acid (mCPBA) yields cyclopropyl ketones under mild conditions. organic-chemistry.org Similarly, a tandem Wittig reaction-ring contraction process between α-hydroxycyclobutanone and phosphonium (B103445) ylides affords highly functionalized cyclopropanecarbaldehydes, which are immediate precursors to cyclopropyl ketones. organic-chemistry.org

Hydrogen-borrowing catalysis has recently been applied to the synthesis of α-cyclopropyl ketones. acs.org This method involves the alkylation of a ketone with an alcohol that has a leaving group, followed by an intramolecular displacement to form the cyclopropane ring. acs.org This approach is notable for its atom economy.

Ring-opening C-C activation and difunctionalization of cyclopropyl ketones is another advanced strategy that, while opening the ring, showcases the synthetic potential derived from these structures to create valuable γ-substituted silyl (B83357) enol ethers that can be difficult to access through other means like conjugate addition. nih.gov Asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, catalyzed by chiral metal complexes, provides access to chiral derivatives. rsc.org

Convergent Synthesis of this compound

A convergent synthesis of this compound would involve the coupling of two main fragments: a cyclopropyl carbonyl unit and a three-carbon ester unit. This approach is generally more efficient for building complex molecules than a linear synthesis.

A highly plausible convergent strategy is the Michael addition (or conjugate addition) of an ethyl acetate (B1210297) enolate to cyclopropyl vinyl ketone. masterorganicchemistry.comlibretexts.org The Michael reaction is a fundamental carbon-carbon bond-forming reaction where a nucleophile, in this case, the enolate of ethyl acetate, adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the enolate. libretexts.org The stability of the enolate nucleophile often determines whether the reaction proceeds via 1,4-addition (Michael) or 1,2-addition. For the synthesis of this compound, a stable enolate derived from a β-keto ester or a malonic ester could also be used, followed by a decarboxylation step. utdallas.eduyoutube.com

Another potential convergent route is the acylation of a cyclopropyl Grignard reagent with a suitable ethyl-ester-containing acylating agent. Cyclopropylmagnesium bromide can be prepared from the reaction of cyclopropyl bromide with magnesium in an ether solvent like diethyl ether or tetrahydrofuran. nih.govgoogle.com This Grignard reagent could then be reacted with a derivative of succinic acid, such as ethyl succinyl chloride or a related species, to form the target molecule. Acylation of Grignard reagents is a classic method for ketone synthesis. rsc.org Alternatively, the acylation of diethyl malonate with cyclopropanecarbonyl chloride in the presence of magnesium chloride and a tertiary amine base could yield a precursor that, after hydrolysis and decarboxylation, would provide the desired product. lookchem.com

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green and sustainable chemistry are increasingly important in the design of synthetic routes for fine chemicals and pharmaceuticals. researchgate.net The goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

For the synthesis of this compound and its analogs, several green chemistry principles can be applied. The choice of synthetic route can be evaluated using various metrics. mygreenlab.orgresearchgate.net

Key Green Chemistry Metrics:

| Metric | Formula | Description | Ideal Value | Ref. |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. | 100% | mygreenlab.org |

| E-Factor | Total waste (kg) / Product (kg) | The mass ratio of waste to desired product. | 0 | mygreenlab.org |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | A holistic metric that includes all materials used (reactants, solvents, workup chemicals). | 1 | mdpi.comacs.org |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | A more practical measure than AE, as it considers reaction yield and stoichiometry. | 100% | mygreenlab.org |

In the context of the synthetic methods discussed, biocatalytic cyclopropanation stands out as a particularly green approach. nih.gov These reactions are often performed in water, at ambient temperature and pressure, and the catalysts are biodegradable enzymes. nih.govacs.orgwpmucdn.comgithub.io The use of hydrogen-borrowing catalysis is also advantageous from a green perspective as it minimizes the generation of stoichiometric waste products. acs.org

Solvent selection is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The pharmaceutical industry is increasingly looking to replace them with safer alternatives such as water, supercritical fluids, or bio-derived solvents like glycerol. researchgate.net For any synthesis of this compound, a life-cycle assessment should consider the environmental impact of the chosen solvents.

Ultimately, a sustainable synthesis should aim for high atom economy, low E-Factor and PMI, use of renewable starting materials where possible, employment of catalytic rather than stoichiometric reagents, and minimization of energy consumption and hazardous waste generation. mdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 4 Cyclopropyl 4 Oxobutyrate

Reactivity of the β-Keto Ester Functionality

The β-keto ester is a classic functional group in organic synthesis, characterized by a ketone and an ester separated by a single methylene (B1212753) group. This arrangement confers unique reactivity upon the molecule.

Like other 1,3-dicarbonyl compounds, Ethyl 4-cyclopropyl-4-oxobutyrate exists in equilibrium with its enol tautomers. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert. The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com The α-protons, located on the carbon between the two carbonyl groups, are acidic and can be removed to form an enolate ion, which is a key intermediate in the tautomerization process.

The enol form possesses a nucleophilic C=C double bond, contrasting with the electrophilic carbonyl carbons of the keto form. masterorganicchemistry.com This dual reactivity is fundamental to the synthetic utility of β-keto esters. For this compound, two principal enol forms are possible, with the equilibrium generally favoring the keto form unless stabilizing factors like conjugation are significant. libretexts.org The presence of the enol tautomer is crucial for reactions such as alpha-alkylation and halogenation.

Table 1: Keto-Enol Tautomers of this compound

| Form | Structure | Key Features |

| Keto Form |  | Contains distinct ketone and ester carbonyl groups. |

| Enol Form (A) |  | Enol derived from the ketone carbonyl. Can be stabilized by intramolecular hydrogen bonding. |

| Enol Form (B) |  | Enol derived from the ester carbonyl. Generally less favored than Enol Form (A). |

Both the ketone and the ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack. However, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This is because the lone pairs on the ester's oxygen atom can donate electron density to the carbonyl carbon via resonance, making it less electrophilic.

Consequently, selective reactions are possible. Strong reducing agents like sodium borohydride (B1222165) will preferentially reduce the ketone to a secondary alcohol. Grignard reagents and organolithium compounds will also typically add to the ketone first. Reactions at the ester group, such as hydrolysis or transesterification, usually require more forcing conditions or specific catalysts.

β-Keto esters are well-known for undergoing decarboxylation (loss of CO₂) upon heating, typically after hydrolysis of the ester to the corresponding β-keto acid. The mechanism proceeds via a cyclic, six-membered transition state. The carboxylic acid proton is transferred to the ketone's carbonyl oxygen as the C-C bond between the carboxyl group and the α-carbon cleaves. This initially produces an enol, which then rapidly tautomerizes to the more stable ketone product, in this case, cyclopropyl (B3062369) ethyl ketone.

However, for substrates containing a cyclopropyl group adjacent to a carbonyl, an alternative pathway has been observed. researchgate.net Thermal decarboxylation of a similar compound, 1-(cyclopropylcarbonyl)cyclopropanecarboxylic acid, resulted not in the expected dicyclopropyl ketone, but in a rearranged product, 2-cyclopropyl-4,5-dihydrofuran. researchgate.net This suggests a mechanism involving an initial ring-opening of the cyclopropyl moiety, leading to a different reactive intermediate that subsequently cyclizes. researchgate.net This highlights the potential for complex rearrangements during the decarboxylation of this compound.

Reactivity of the Cyclopropyl Ketone Subunit

The cyclopropyl group, a three-membered ring, is characterized by significant ring strain. When attached to a ketone, this strain influences the group's reactivity, making it susceptible to ring-opening reactions that are not observed in unstrained cyclic or acyclic ketones.

The strain energy of the cyclopropane (B1198618) ring can be released through cleavage of one of the C-C bonds. This process can be initiated by various reagents and conditions, often facilitated by the adjacent carbonyl group which can stabilize intermediates.

In the presence of an acid catalyst, the carbonyl oxygen of the cyclopropyl ketone is protonated, which activates the molecule. nih.govstackexchange.com This protonation makes the carbonyl carbon more electrophilic and enhances the driving force for the cleavage of the strained cyclopropane ring. The ring opens to relieve strain, forming a more stable homoallylic carbocation intermediate. nih.gov This carbocation can then be trapped by a nucleophile present in the reaction mixture. nih.govnih.gov The regioselectivity of the ring opening and the subsequent nucleophilic attack are key considerations in these transformations. For instance, Lewis acids can be used to activate the cyclopropyl ketone towards ring-opening. nih.gov

Table 2: General Mechanism of Acid-Catalyzed Ring Opening

| Step | Description |

| 1. Protonation | The ketone carbonyl oxygen is protonated by an acid catalyst (H-A). |

| 2. Ring Opening | The strained C-C bond of the cyclopropane ring cleaves, forming a resonance-stabilized homoallylic carbocation. |

| 3. Nucleophilic Attack | A nucleophile (Nu⁻) attacks one of the electrophilic carbons of the intermediate. |

| 4. Product Formation | The final ring-opened product is formed. |

Ring-Opening Reactions of the Cyclopropane

Radical-Mediated Ring Opening

The formation of cyclopropyl ketyl radicals is a key step in initiating ring-opening reactions. acs.org These radicals can be generated via single-electron transfer (SET) from a photocatalyst or a chemical reductant like samarium(II) iodide. nih.govucl.ac.uk Once formed, the cyclopropyl ketyl radical anion can undergo a rapid ring-opening to form a more stable distonic radical anion. acs.orgnih.gov This ring-opening process is often reversible. nih.gov

The regioselectivity of the cleavage is influenced by the substituents on the cyclopropane ring, with the more substituted bond typically cleaving to produce the more stable radical intermediate. ucl.ac.uk For instance, studies using samarium(II) iodide on substituted cyclopropyl ketones showed that ring-opening consistently yielded the product of thermodynamic control through the cleavage of the most substituted bond. ucl.ac.uk The resulting open-chain radical is a versatile intermediate that can participate in subsequent C–C bond-forming reactions.

Transition Metal-Catalyzed Ring Opening (e.g., Nickel-catalyzed borylation)

Transition metals are effective catalysts for the ring-opening of cyclopropanes due to their ability to undergo oxidative addition into a strained C-C bond, forming a metallacyclobutane intermediate. wikipedia.org Nickel complexes, in particular, have been extensively used to catalyze the ring-opening difunctionalization of cyclopropyl ketones. nih.govacs.org

A notable example is the nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net This reaction provides access to valuable 4-oxoalkylboronates. organic-chemistry.org The mechanism involves the oxidative addition of the cyclopropyl ketone to a Ni(0) species, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination. organic-chemistry.org Optimization studies found that a catalyst system of Ni(cod)₂ with an IMes·HCl ligand and MeOK as a base gave high yields. organic-chemistry.org This method is highly effective for aryl cyclopropyl ketones but less so for electron-rich alkyl cyclopropyl ketones. organic-chemistry.org The reaction selectively cleaves the less sterically hindered C-C bond in disubstituted cyclopropanes. organic-chemistry.org

| Aryl Group | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenyl | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 92 |

| 2-Naphthyl | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 95 |

| 4-MeOC₆H₄ | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 88 |

| 4-CF₃C₆H₄ | Ni(cod)₂ / IMes·HCl / MeOK | 50 | 91 |

Beyond borylation, nickel catalysis enables the cross-coupling of cyclopropyl ketones with various electrophiles, including organozinc reagents and alkyl chlorides, to create difunctionalized, ring-opened products. nih.govnih.gov

Asymmetric Ring-Opening Reactions with Nucleophiles

The development of asymmetric catalytic systems allows for the enantioselective ring-opening of cyclopropyl ketones. A highly efficient system utilizes a chiral N,N'-dioxide-scandium(III) complex as a Lewis acid catalyst. nih.gov This system has proven effective for the asymmetric ring-opening of donor-acceptor cyclopropanes with a wide variety of nucleophiles, including thiols, alcohols, and carboxylic acids. nih.gov The reactions proceed in high yields and with excellent enantioselectivity, affording chiral sulfides, ethers, and esters. nih.gov

The same catalytic system has been successfully applied to the ring-opening of cyclopropyl ketones with β-naphthols, providing chiral β-naphthol derivatives in up to 99% yield and 97% ee. rsc.org Another approach uses a Cu(II)/trisoxazoline catalyst for the asymmetric ring-opening of donor-acceptor cyclopropanes with 1,3-cyclodiones. nih.gov Even water can be used as a nucleophile in a catalytic enantioselective ring-opening reaction using a Cy-TOX/Cu(II) catalyst, which serves as both a Lewis acid and a controlled source of water, yielding γ-substituted GBH derivatives. acs.org

| Nucleophile Type | Product Type | Max. Yield (%) | Max. Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Thiols | Sulfides | 99 | 95 |

| Alcohols | Ethers | 99 | 95 |

| Carboxylic Acids | Esters | 99 | 95 |

| β-Naphthols | β-Naphthol Derivatives | 99 | 97 rsc.org |

Reductive Fragmentations and Rearrangements

Cyclopropyl ketyl radicals, often generated under reductive conditions, have a strong tendency to undergo fragmentation. acs.org This reactivity has been widely exploited in synthesis. ucl.ac.uk Classical methods involve using dissolving metal reductions, such as lithium in liquid ammonia. ucl.ac.uk For example, arylcyclopropyl aryl ketones undergo clean reductive cleavage to 4-arylbutyrophenones when heated with zinc in ethanol (B145695). rsc.org The reaction is believed to proceed through an anion-radical intermediate. rsc.org

Samarium(II) iodide is another powerful reagent for mediating the reductive ring-opening of cyclopropyl ketones, leading to products of thermodynamic control. ucl.ac.uk These reductive processes are fundamental for cleaving the cyclopropane ring and generating linear carbon chains, which can serve as precursors for more complex molecules.

Cycloaddition Reactions of Cyclopropyl Ketones

The strained three-membered ring of cyclopropyl ketones can act as a three-carbon synthon in cycloaddition reactions, providing a powerful strategy for constructing five-membered rings. nih.govnih.gov These reactions typically proceed via a ring-opening to a 1,3-dipolar or diradical intermediate, which is then trapped by a dipolarophile or radical acceptor like an alkene or alkyne.

Visible Light Photocatalysis in Formal [3+2] Cycloadditions

A modern and mechanistically novel approach to [3+2] cycloadditions involves the use of visible light photocatalysis. nih.govnih.gov In this method, a photocatalyst, such as Ru(bpy)₃²⁺, absorbs visible light and promotes the one-electron reduction of an aryl cyclopropyl ketone. scispace.comnih.gov This generates a radical anion, which undergoes ring-opening to a distonic radical anion. acs.orgnih.gov This intermediate then adds to an olefin, and subsequent cyclization and oxidation yield a highly substituted cyclopentane (B165970) ring system. nih.govnih.gov

This photocatalytic strategy has been successfully applied to both intra- and intermolecular cycloadditions. scispace.comacs.org The reaction works well with α-substituted enoates, allowing for the diastereoselective construction of quaternary carbon stereocenters. nih.gov The development of an enantioselective variant has also been achieved by combining photoredox catalysis with a chiral Lewis acid, such as a Gd(III) complex, which activates the ketone and controls the stereochemistry of the cycloaddition. nih.gov

| Reaction Type | Catalyst System | Key Intermediate | Product |

|---|---|---|---|

| Racemic Intramolecular | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Distonic Radical Anion | Polycyclic Cyclopentane |

| Enantioselective Intermolecular | Ru(bpy)₃²⁺, Chiral Gd(III) Lewis Acid, ⁱPr₂NEt | Chiral Lewis Acid-activated Ketyl Radical | Enantioenriched Cyclopentane |

Samarium Diiodide (SmI₂) Catalysis for Cycloadditions

Samarium diiodide (SmI₂), a potent single-electron transfer reductant, can catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with alkynes. rsc.orgacs.org Unlike many SmI₂-mediated reactions that require stoichiometric amounts, this process can be truly catalytic without the need for a co-reductant. rsc.orgnih.gov The mechanism involves a radical relay where an electron is reversibly transferred from Sm(II) to the ketone. rsc.orgnih.gov

The resulting ketyl radical undergoes ring-opening, followed by intermolecular coupling with an alkyne and subsequent 5-exo-trig cyclization to form a cyclopentenyl ketyl radical. rsc.org This final radical intermediate then transfers an electron back to a Sm(III) species to regenerate the Sm(II) catalyst and release the cyclopentene (B43876) product. rsc.org This methodology has been extended from aryl cyclopropyl ketones to more challenging alkyl cyclopropyl ketones by modifying reaction conditions, demonstrating the broad utility of SmI₂ in constructing complex cyclopentene structures. nih.gov Computational studies have provided insight into the structure-reactivity relationships, showing that aryl ketones benefit from stabilized ketyl radicals while alkyl ketones exhibit high barriers for reduction but undergo facile radical trapping. acs.org

Synergistic Reactivity of Combined Functional Groups in this compound

The presence of both a cyclopropyl ketone and a β-keto ester within the same molecule gives rise to unique synergistic reactivity that goes beyond the simple sum of their individual chemical behaviors. The proximity of these two functionalities can lead to intramolecular reactions and cascade processes, often under milder conditions than their intermolecular counterparts.

One notable example of such synergy is the potential for intramolecular cyclization. The enolizable β-keto ester can act as a nucleophile, attacking the electrophilic carbonyl of the cyclopropyl ketone or participating in reactions following the ring-opening of the cyclopropane. For instance, under basic or acidic conditions, an intramolecular aldol-type condensation could occur, leading to the formation of a bicyclic product.

In the context of palladium catalysis, the generation of a palladium enolate from the β-keto ester portion is a well-established process. nih.gov This palladium enolate could potentially undergo intramolecular reactions. For example, after a palladium-catalyzed ring-opening of the cyclopropyl group to form a π-allylpalladium intermediate, the tethered enolate could act as the nucleophile in an intramolecular allylic alkylation, leading to the formation of a cyclic product.

Furthermore, Lewis acid-mediated reactions can also highlight the synergistic reactivity. Studies on the reaction of cyclopropyl alkyl ketones with α-keto esters in the presence of SnCl₄ have shown the formation of spiro-γ-lactone products. rsc.org This proceeds via a sequential nucleophilic ring-opening of the cyclopropane, an aldol-type reaction, and subsequent cyclic transesterification. This suggests that under similar Lewis acidic conditions, this compound could undergo an intramolecular version of this transformation.

A novel intramolecular cyclopropanation of unsaturated β-keto esters has been reported, which proceeds in the presence of iodine and a Lewis acid. acs.orgnih.gov This highlights the ability of the β-keto ester moiety to participate in the formation of new cyclic systems.

Stereochemical Control and Diastereoselectivity in Transformations

The structure of this compound presents interesting stereochemical considerations. The molecule itself is chiral, with a stereocenter at the carbon atom of the cyclopropane ring that is attached to the carbonyl group. Any transformation of this molecule must therefore consider the influence of this existing stereocenter and the potential for creating new ones with high diastereoselectivity.

In palladium-catalyzed [3+2] cycloadditions, the stereochemistry of the starting cyclopropane can significantly influence the stereochemical outcome of the product. The ring-opening of the cyclopropane and subsequent cycloaddition often proceed with a high degree of stereochemical control. nih.gov The use of chiral ligands on the palladium catalyst can enable enantioselective transformations, leading to the formation of highly enantioenriched cyclopentane derivatives. nih.gov

The diastereoselectivity of such reactions is often governed by the minimization of steric interactions in the transition state of the C-C bond-forming step. For instance, in the cycloaddition of substituted vinylcyclopropanes, the facial selectivity of the approach of the dipolarophile to the π-allylpalladium intermediate is crucial in determining the final stereochemistry. nih.gov

Furthermore, reactions involving the β-keto ester moiety are also subject to stereochemical control. For example, the reduction of the ketone can lead to the formation of a new stereocenter. The diastereoselectivity of this reduction will be influenced by the existing stereocenter on the cyclopropyl ring, with the reductant preferentially attacking from the less sterically hindered face.

In intramolecular reactions, the conformational constraints of the tether connecting the two reactive functional groups play a critical role in dictating the diastereoselectivity of the cyclization. The formation of thermodynamically more stable ring systems is generally favored.

Table 2: Factors Influencing Stereochemical Outcome in Reactions of this compound Analogs

| Reaction Type | Key Stereocontrolling Element | Potential Outcome |

| Pd-Catalyzed [3+2] Cycloaddition | Chiral Ligand on Palladium | Enantioselective formation of cyclopentanes |

| Existing Stereocenter in Cyclopropane | Diastereoselective formation of cyclopentanes | |

| Ketone Reduction | Steric hindrance from cyclopropyl group | Diastereoselective formation of alcohols |

| Intramolecular Cyclization | Conformational preference of the transition state | Formation of specific bicyclic diastereomers |

This table summarizes general principles of stereocontrol applicable to the target molecule based on literature precedents.

Synthesis and Chemical Utility of Derivatives and Analogs of Ethyl 4 Cyclopropyl 4 Oxobutyrate

Structural Diversification of the Ester Moiety

The ethyl ester group of ethyl 4-cyclopropyl-4-oxobutyrate can be readily modified through various established chemical methodologies to access a range of analogous compounds with differing steric and electronic properties. Standard transesterification procedures, catalyzed by either acid or base, can be employed to replace the ethyl group with other alkyl or aryl moieties. For instance, reaction with methanol in the presence of a catalytic amount of sulfuric acid or sodium methoxide would yield the corresponding methyl ester, mthis compound. Similarly, the use of bulkier alcohols like tert-butanol or benzyl alcohol would lead to the formation of tert-butyl 4-cyclopropyl-4-oxobutyrate and benzyl 4-cyclopropyl-4-oxobutyrate, respectively. The choice of catalyst and reaction conditions would be crucial to avoid side reactions, such as cleavage of the β-keto ester.

| Original Ester | Reagent | Product |

| This compound | Methanol | Mthis compound |

| This compound | tert-Butanol | tert-Butyl 4-cyclopropyl-4-oxobutyrate |

| This compound | Benzyl alcohol | Benzyl 4-cyclopropyl-4-oxobutyrate |

Modifications and Substitutions on the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is susceptible to a variety of ring-opening reactions, offering a pathway to linear or more complex cyclic structures. These transformations are often facilitated by the presence of the adjacent ketone, which activates the strained ring.

Under acidic conditions, the cyclopropane ring can undergo cleavage. For example, treatment with hydrohalic acids (HX) could potentially lead to the formation of γ-halo-β-keto esters. The regioselectivity of this ring-opening would be influenced by the stability of the resulting carbocation intermediate.

Catalytic hydrogenation over palladium or platinum can also induce ring-opening to afford the corresponding linear ketone, ethyl 4-heptanone-3-carboxylate. Furthermore, reactions with organometallic reagents in the presence of a suitable catalyst can lead to regioselective ring-opening. For instance, nickel-catalyzed reactions with organozinc reagents can result in the formation of γ-alkylated or γ-arylated β-keto esters.

| Reagent | Reaction Type | Potential Product |

| Hydrohalic Acid (HX) | Acid-catalyzed ring-opening | Ethyl 4-halo-4-oxobutyrate derivative |

| H2 / Pd or Pt | Catalytic hydrogenation | Ethyl 4-heptanone-3-carboxylate |

| Organozinc reagent / Ni catalyst | Cross-coupling | γ-alkyl/aryl substituted β-keto ester |

Functionalization at the α-Carbon of the β-Keto Ester Substructure

The α-carbon of the β-keto ester moiety is a highly reactive site for the introduction of various functional groups due to the acidity of the α-protons. Deprotonation with a suitable base, such as sodium ethoxide, generates a stabilized enolate that can readily participate in a range of electrophilic substitution reactions.

Alkylation and Acylation: The enolate of this compound can be alkylated with alkyl halides to introduce new carbon-carbon bonds at the α-position. Similarly, acylation with acyl chlorides or anhydrides can be achieved to synthesize derivatives such as ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate.

Condensation Reactions: The active methylene (B1212753) group can also participate in condensation reactions. For example, the Knoevenagel condensation with aldehydes or ketones, typically catalyzed by a weak base, can lead to the formation of α,β-unsaturated systems. The reaction of this compound with an aromatic aldehyde in the presence of a catalyst like piperidine and acetic acid would yield the corresponding α-arylidene-β-keto ester.

| Reaction Type | Electrophile | Product |

| Alkylation | Alkyl halide (R-X) | Ethyl 2-alkyl-4-cyclopropyl-4-oxobutyrate |

| Acylation | Acyl chloride (RCOCl) | Ethyl 2-acyl-4-cyclopropyl-4-oxobutyrate |

| Knoevenagel Condensation | Aldehyde (RCHO) | Ethyl 2-(alkylidene/arylidene)-4-cyclopropyl-4-oxobutyrate |

Design and Synthesis of Polyfunctionalized Analogs for Synthetic Exploration

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more complex, polyfunctionalized molecules, particularly heterocyclic compounds.

The β-keto ester functionality is a classic precursor for the synthesis of various heterocycles. For instance, condensation with hydrazine derivatives can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of isoxazoles. Similarly, multicomponent reactions, such as the Hantzsch pyridine synthesis, could potentially utilize this compound as the β-keto ester component to construct substituted dihydropyridines.

Furthermore, the combination of functionalization at the α-carbon followed by reactions involving the cyclopropane ring or the ketone can lead to a diverse array of complex molecular architectures. For example, an α-functionalized derivative could undergo a subsequent intramolecular cyclization or a ring-expansion reaction, opening up avenues for the synthesis of novel carbocyclic and heterocyclic systems. The design of such synthetic routes allows for the exploration of new chemical space and the generation of libraries of compounds for various applications.

Applications of Ethyl 4 Cyclopropyl 4 Oxobutyrate As a Synthetic Building Block

Precursor in Complex Heterocyclic Compound Synthesis

The inherent reactivity of the dicarbonyl functionality in Ethyl 4-cyclopropyl-4-oxobutyrate makes it an excellent precursor for the synthesis of various heterocyclic compounds. The cyclopropyl (B3062369) moiety often imparts unique conformational constraints and metabolic stability to the resulting heterocyclic systems, making them attractive targets for medicinal chemistry.

One notable application is in the synthesis of substituted pyridazines . The 1,4-dicarbonyl structure of this compound allows for condensation reactions with hydrazine derivatives to form the pyridazine ring. The specific reaction conditions and the nature of the hydrazine derivative can be varied to produce a library of substituted pyridazines with potential biological activities.

Similarly, this ketoester is a valuable starting material for the synthesis of pyrimidines . By reacting with amidines or other suitable nitrogen-containing dinucleophiles, the dicarbonyl unit can be cyclized to form the pyrimidine core. The cyclopropyl group at the 4-position of the resulting pyrimidine can influence its interaction with biological targets.

Furthermore, the synthesis of oxazines can be achieved through reactions involving hydroxylamine derivatives. The intramolecular cyclization of the initially formed oxime intermediate leads to the formation of the 1,2-oxazine or 1,3-oxazine ring system, depending on the reaction pathway.

| Heterocyclic System | Reagents | Key Reaction Type |

| Pyridazines | Hydrazine derivatives | Condensation |

| Pyrimidines | Amidines, Urea | Cyclocondensation |

| Oxazines | Hydroxylamine derivatives | Condensation/Cyclization |

Intermediate in Carbocyclic Ring System Construction

The reactivity of this compound extends beyond heterocyclic synthesis into the realm of carbocyclic ring construction. Its ability to participate in various annulation and cycloaddition reactions makes it a valuable tool for assembling complex carbocyclic frameworks.

A prime example is its potential use in the Robinson annulation . This classic ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. The ketoester can act as the Michael acceptor or, after appropriate modification, as the active methylene (B1212753) component. This would allow for the construction of cyclohexenone derivatives bearing a cyclopropyl substituent, which are versatile intermediates for the synthesis of terpenes and steroids.

Moreover, the double bond within the cyclopropyl group, albeit strained, can under certain conditions participate in Diels-Alder reactions . While not a typical diene or dienophile, derivatives of this compound could be engineered to undergo [4+2] cycloadditions, providing a pathway to complex bicyclic and polycyclic systems.

Role in the Total Synthesis of Natural Products

The structural motifs present in this compound are found in or can be elaborated to form key fragments of various natural products. While specific total syntheses directly employing this starting material are not extensively documented, its potential as a key building block is significant.

For instance, the cyclopropyl ketone moiety is a feature in several natural products. The synthesis of alkaloids like dictamnine and related furoquinoline alkaloids could potentially utilize intermediates derived from this compound. The cyclopropyl group could be strategically introduced and later modified to form part of the heterocyclic core.

Another area of potential application is in the synthesis of macrocyclic compounds. The carbon chain and functional groups of this compound can be extended and modified to serve as a segment in the assembly of complex macrocycles, such as the ansamycin antibiotic cycloproparadicicol .

Utilization in the Synthesis of Scaffolds for Bioactive Molecules

The cyclopropyl group is a well-recognized pharmacophore that can enhance the potency, selectivity, and metabolic stability of drug candidates. This compound serves as a readily available starting material for the incorporation of this valuable moiety into various molecular scaffolds.

A significant application lies in the synthesis of cyclopropyl-containing quinolone antibiotics . The core of these antibiotics can be constructed through multi-step synthetic sequences where the cyclopropyl group, originating from a precursor like this compound, is a key substituent on the nitrogen atom of the quinolone ring system. This substitution is often crucial for their antibacterial activity.

Furthermore, the structural framework of this compound makes it a suitable precursor for the synthesis of GABA (gamma-aminobutyric acid) analogues . By modifying the ketone and ester functionalities, it is possible to synthesize conformationally restricted GABA analogues containing a cyclopropyl ring. These analogues are of interest in neuroscience research for their potential to selectively target GABA receptors.

| Bioactive Scaffold | Key Structural Feature | Therapeutic Area |

| Quinolone Antibiotics | N-cyclopropyl group | Antibacterial |

| GABA Analogues | Cyclopropyl-constrained backbone | Neuroscience |

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of ethyl 4-cyclopropyl-4-oxobutyrate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecule's carbon-hydrogen framework.

In ¹H NMR, the ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The two methylene groups in the butyrate (B1204436) chain are diastereotopic and would appear as complex multiplets. The protons on the cyclopropyl (B3062369) ring would also produce complex multiplet signals in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals include two distinct carbonyl carbons (one for the ketone and one for the ester), the carbons of the ethyl group, the two methylene carbons of the butyrate backbone, and the carbons of the cyclopropyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. youtube.com

NMR is also a powerful technique for real-time reaction monitoring. For instance, in a synthesis starting from ethyl succinyl chloride and a cyclopropyl organometallic reagent, one could monitor the disappearance of the acid chloride's characteristic signals and the concurrent appearance of the distinct peaks corresponding to the this compound product. sigmaaldrich.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges for similar functional groups)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl (-O-CH₂-CH₃) | ~1.25 | Triplet (t) |

| Methylene (-CO-CH₂-) | ~3.10 | Triplet (t) |

| Methylene (-CH₂-CO₂Et) | ~2.80 | Triplet (t) |

| Ethyl (-O-CH₂-CH₃) | ~4.15 | Quartet (q) |

| Cyclopropyl (-CH-) | ~2.00 | Multiplet (m) |

| Cyclopropyl (-CH₂-) | ~1.00 - 1.20 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard chemical shift ranges for similar functional groups)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ketone (C=O) | ~208 |

| Ester (C=O) | ~172 |

| Ethyl (-O-CH₂) | ~61 |

| Methylene (-CO-CH₂-) | ~34 |

| Methylene (-CH₂-CO₂Et) | ~28 |

| Cyclopropyl (-CH-) | ~18 |

| Ethyl (-CH₃) | ~14 |

| Cyclopropyl (-CH₂-) | ~11 |

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Intermediates and Product Confirmation

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₄O₃, corresponding to a monoisotopic mass of approximately 182.094 g/mol .

High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can determine the mass with high accuracy, confirming the elemental formula. In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The predicted collision cross-section (CCS) values for these adducts can provide an additional layer of identification. uni.lu

Tandem mass spectrometry (MS/MS) is used to probe the molecule's structure through controlled fragmentation. By selecting the parent ion (e.g., m/z 183.1 for [M+H]⁺) and inducing collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Likely fragmentation pathways would include the neutral loss of ethanol (B145695) (46 Da), ethene (28 Da) from the ethyl group, or cleavage at the carbonyl groups, providing definitive structural evidence. These techniques are also invaluable for identifying transient intermediates during synthesis.

Table 3: Predicted ESI-MS Adducts for this compound (Based on the molecular formula C₁₀H₁₄O₃)

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₅O₃]⁺ | 183.1016 |

| [M+Na]⁺ | [C₁₀H₁₄NaO₃]⁺ | 205.0835 |

| [M+K]⁺ | [C₁₀H₁₄KO₃]⁺ | 221.0575 |

X-ray Crystallography for Precise Molecular Architecture and Conformation

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would unambiguously confirm the connectivity of the atoms and reveal the molecule's solid-state conformation. Key structural questions that could be answered include the planarity of the ester group, the conformation of the butyrate chain (e.g., extended or folded), and the precise orientation of the cyclopropyl ring relative to the adjacent ketone group. Such data provides a benchmark for computational models and can offer insights into intermolecular interactions in the crystalline lattice. researchgate.net

As of the latest literature review, a solved crystal structure for this compound has not been deposited in public databases.

Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in this compound.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. youtube.com The ester carbonyl (C=O) stretch typically appears at a higher frequency (around 1735-1750 cm⁻¹) than the ketone carbonyl stretch. The ketone's C=O frequency (around 1690-1710 cm⁻¹) may be slightly lowered due to electronic interactions with the adjacent cyclopropyl ring. Other key bands include the C-O stretching of the ester group (around 1150-1250 cm⁻¹) and the C-H stretching vibrations of the aliphatic and cyclopropyl groups (around 2850-3000 cm⁻¹). nist.govchemicalbook.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| C-H (Aliphatic & Cyclopropyl) | Stretch | 2850 - 3010 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=O (Ketone) | Stretch | 1690 - 1710 |

| C-O (Ester) | Stretch | 1150 - 1250 |

Chromatographic and Spectroscopic Coupling Techniques for Complex Mixture Analysis

In practical applications, such as monitoring a chemical reaction or analyzing an extract, this compound is often part of a complex mixture. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of this volatile compound. The sample is vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for positive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for analyzing reaction mixtures that may contain non-volatile starting materials, byproducts, or thermally sensitive intermediates. Using reverse-phase LC, components are separated based on polarity. The eluent is then passed into an ESI or APCI source, allowing for the detection and identification of the target compound and other components in the mixture without requiring derivatization.

Computational and Theoretical Investigations of Ethyl 4 Cyclopropyl 4 Oxobutyrate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic characteristics and reactivity of molecular systems. For Ethyl 4-cyclopropyl-4-oxobutyrate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, offer a detailed understanding of its molecular orbitals and charge distribution.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Key global reactivity descriptors derived from DFT calculations for this compound are summarized below. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and are calculated from the HOMO and LUMO energies.

| Parameter | Definition | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic nature of a molecule. |

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would highlight the electronegative regions, primarily around the oxygen atoms of the carbonyl and ester groups, as sites susceptible to electrophilic attack. Conversely, electropositive regions would indicate sites for potential nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its interactions with other molecules over time. nih.gov By simulating the atomic motions, we can understand the flexibility of the molecule and identify its most stable conformations. nih.gov

The conformational flexibility of this compound is primarily governed by the rotation around the single bonds in its ethyl ester and butyrate (B1204436) backbone. MD simulations can reveal the potential energy surface associated with these rotations, identifying low-energy conformers that are more likely to be populated. researchgate.net This analysis is crucial for understanding how the molecule might bind to a receptor or interact with other species. nih.gov

MD simulations are also instrumental in studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box), it is possible to analyze the formation and dynamics of non-covalent interactions such as hydrogen bonds and van der Waals forces. These interactions are fundamental to the molecule's behavior in a condensed phase.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the chemical transformations that this compound can undergo is a key aspect of its chemical characterization. Computational modeling allows for the detailed investigation of reaction mechanisms and the identification of high-energy transition states. youtube.com

For instance, the hydrolysis of the ester group or reactions involving the ketone functionality can be modeled. By mapping the potential energy surface of a proposed reaction pathway, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

The identification of a transition state, a first-order saddle point on the potential energy surface, is critical. Its structure provides a snapshot of the molecule at the peak of the energy barrier for the reaction. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its kinetics.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies on a series of analogs of this compound are not widely reported, the principles of QSRR can be applied.

To perform a QSRR study, a set of structurally related compounds would be synthesized, and their reactivity in a specific reaction would be experimentally measured. Concurrently, a variety of molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.

By employing statistical methods such as multiple linear regression or partial least squares, a mathematical model is developed that correlates the calculated descriptors with the observed reactivity. A robust QSRR model can then be used to predict the reactivity of new, unsynthesized compounds within the same chemical class, thereby guiding the design of molecules with desired reactivity profiles.

Future Research Trajectories and Emerging Opportunities for Ethyl 4 Cyclopropyl 4 Oxobutyrate

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The development of novel catalytic systems for the enantioselective transformation of ethyl 4-cyclopropyl-4-oxobutyrate is a key area of future research. The focus lies in creating highly efficient and selective catalysts that can control the stereochemical outcome of reactions involving the β-keto ester functionality.

Recent advancements in asymmetric catalysis, such as the use of chiral metal complexes and organocatalysts, offer promising avenues. For instance, employing chiral ligands with copper(I) has been shown to be effective in various coupling reactions of β-keto esters. acs.org The development of phase-transfer catalysts, like cinchona derivatives, has also enabled highly enantioselective α-alkylations of cyclic β-keto esters. rsc.org Future work could focus on designing catalysts specifically tailored to the steric and electronic properties of the cyclopropyl (B3062369) group in this compound, potentially leading to the synthesis of valuable chiral building blocks.

Table 1: Examples of Catalytic Systems for β-Keto Esters

| Catalyst Type | Reaction | Potential Application for this compound |

| Chiral Copper(I) Complexes | C-N, C-O, and C-S Coupling | Synthesis of chiral N-, O-, and S-containing derivatives |

| Cinchona Alkaloid Derivatives | Phase-Transfer Alkylation | Enantioselective α-alkylation |

| Nickelocene | α-Amidation | Direct introduction of amide functionalities |

| Chiral N,N'-Dioxide/Metal Complexes | Carbonyl-ene Reactions | Synthesis of chiral tertiary alcohols |

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. tandfonline.comtandfonline.com The integration of this compound synthesis and its subsequent transformations into continuous flow systems represents a major opportunity for process optimization and intensification.

Microreactors, with their high surface-to-volume ratios, allow for precise control over reaction parameters, which can lead to higher yields and selectivities. nih.gov This technology is particularly well-suited for handling potentially hazardous reactions or unstable intermediates that may be involved in the manipulation of the strained cyclopropyl ring. tandfonline.com The development of continuous flow processes for producing fine chemicals is an active area of research, with companies collaborating to offer integrated microreactor systems for industrial-scale synthesis. technologynetworks.com Future efforts will likely focus on developing robust and efficient flow protocols for the various reactions involving this compound.

Exploration of New Chemical Reactivity and Rearrangement Pathways

The strained three-membered ring of the cyclopropyl group in this compound imparts unique reactivity that is ripe for exploration. Research into novel chemical reactions and rearrangement pathways of cyclopropyl ketones is an ongoing endeavor with the potential to uncover new synthetic methodologies.

For example, nickel-catalyzed cycloaddition reactions of cyclopropyl ketones have been shown to produce densely functionalized cyclopentane (B165970) products. acs.org Furthermore, nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with alkyl chlorides can lead to γ-alkyl ketones through a ring-opening mechanism. rsc.orgrsc.org The β-keto ester functionality in this compound can also be exploited. Palladium-catalyzed reactions of allyl β-keto esters, for instance, can lead to a variety of products through the formation of palladium enolates. nih.gov Future investigations could explore the interplay between the reactivity of the cyclopropyl ring and the β-keto ester moiety to develop novel tandem or cascade reactions, leading to complex molecular scaffolds.

Bio-inspired Synthesis and Chemoenzymatic Approaches

Nature often provides inspiration for the development of efficient and selective chemical transformations. Bio-inspired synthesis and chemoenzymatic approaches are emerging as powerful tools in organic chemistry. These methods leverage the high selectivity of enzymes to perform specific chemical reactions under mild conditions.

For β-keto esters like this compound, lipase-catalyzed transesterification can be used to produce optically active esters, which are valuable building blocks in natural product synthesis. google.com The combination of chemical and enzymatic reactions, known as chemoenzymatic synthesis, has been successfully employed for the synthesis of intermediates for pharmaceuticals. researchgate.net Future research could focus on identifying or engineering enzymes that can selectively act on the cyclopropyl ketone or the ester group of this compound, enabling the synthesis of novel chiral compounds with high purity.

Design of Advanced Synthetic Reagents Based on the this compound Scaffold

The unique combination of a cyclopropyl ring and a β-keto ester makes this compound an attractive scaffold for the design of advanced synthetic reagents. By modifying the core structure, new reagents with tailored reactivity can be developed for a wide range of applications.

For instance, derivatives of β,γ-unsaturated α-ketoesters have been shown to be versatile synthons in asymmetric catalysis, participating in various addition and annulation reactions. nih.gov The development of novel ligands for metal-catalyzed reactions is another promising area. For example, a β-keto ester has been successfully used as a ligand in copper-catalyzed coupling reactions. acs.org Future work could involve the synthesis of derivatives of this compound to create new chiral ligands, organocatalysts, or building blocks for the construction of complex molecules and functional materials.

Q & A

Q. What are the established synthetic routes for Ethyl 4-cyclopropyl-4-oxobutyrate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclopropane ring formation followed by esterification. A common approach involves the reaction of cyclopropyl ketones with ethyl acetoacetate derivatives under acidic or basic catalysis. For example, similar β-keto esters like ethyl 4-acetylbutyrate are synthesized via Claisen condensation or Michael addition, requiring precise temperature control (70–90°C) and anhydrous conditions to minimize side reactions . Yield optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropane precursor) and using catalysts like p-toluenesulfonic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and ketone/ester carbonyl signals (δ 170–210 ppm) .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1710 cm (ketone C=O) .

- Mass Spectrometry (MS) : Molecular ion ([M+H]) matching the molecular formula (CHO) and fragmentation patterns for cyclopropane moieties .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via:

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm, using acetonitrile/water gradients .

- Gas Chromatography (GC) : For volatile impurities, with flame ionization detection .

- Elemental Analysis : Confirming C, H, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic structure of the ketone and ester groups, identifying reactive sites. Fukui indices can predict susceptibility to nucleophilic attack at the β-keto position. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the Conductor-like Screening Model (COSMO) .

Q. How can reaction mechanisms involving this compound be experimentally validated?

Isotopic labeling (e.g., O in the ketone group) paired with C NMR tracks bond reorganization. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO for radical pathways) provide mechanistic insights. For cyclopropane ring-opening reactions, in situ FTIR monitors strain release .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

Stability studies under accelerated conditions (40–60°C, 75% RH) identify degradation pathways. Lyophilization or storage in inert atmospheres (argon) reduces hydrolysis. Antioxidants like BHT (0.1% w/w) prevent radical-mediated oxidation. Degradation products are characterized via LC-MS/MS .

Q. How does the cyclopropane ring influence the compound’s pharmacokinetic properties in drug discovery research?

Computational ADMET models (e.g., SwissADME) predict logP (lipophilicity) and metabolic susceptibility. In vitro assays (e.g., microsomal stability tests) quantify CYP450-mediated oxidation. The cyclopropane ring enhances metabolic resistance compared to linear analogs, as seen in related compounds .

Methodological Considerations

Q. What are best practices for handling this compound in air-sensitive reactions?

Use Schlenk lines or gloveboxes (<1 ppm O), and degas solvents via freeze-pump-thaw cycles. Reactions should be monitored by TLC or GC-MS to detect early decomposition .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Replicate protocols with controlled variables (e.g., moisture levels, catalyst purity). Design a fractional factorial experiment to isolate critical factors (e.g., temperature vs. catalyst loading). Cross-validate results using independent analytical methods (e.g., H NMR vs. HPLC) .

Q. What crystallographic techniques confirm the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain in the cyclopropane ring. Data refinement via WinGX or Olex2 software ensures accuracy. Crystallization is achieved via slow evaporation in hexane/ethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products